molecular formula C7H14ClNO B2894760 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2044713-37-1

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B2894760
CAS No.: 2044713-37-1
M. Wt: 163.65
InChI Key: ILAPENCBMBEJKL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxabicyclo[310]hexan-1-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butenol with bromoacetyl bromide in the presence of sodium bicarbonate to form bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to yield alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different functional groups.

    2,2-Dimethyl-3-oxabicyclo[2.2.1]heptane: A related compound with a different ring structure.

Uniqueness

2,2-Dimethyl-3-oxabicyclo[31

Biological Activity

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride (CAS No. 2044713-37-1) is a bicyclic compound characterized by its unique structural features and potential biological activities. With a molecular formula of C7H14ClNO and a molecular weight of 163.65 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry.

PropertyValue
Chemical Name This compound
CAS Number 2044713-37-1
Molecular Formula C7H14ClNO
Molecular Weight 163.65 g/mol
MDL Number MFCD30476297
Purity Specification Not specified

Biological Activity

The biological activity of this compound has been explored primarily in the context of its pharmacological potential, particularly as an intermediate in the synthesis of compounds targeting various diseases.

Preliminary studies suggest that this compound may interact with specific receptor systems within the body, potentially influencing neurotransmitter pathways and providing neuroprotective effects. For instance, research indicates that compounds with similar bicyclic structures can modulate glutamatergic transmission, which is crucial in conditions like Parkinson's disease and other neurodegenerative disorders .

Case Studies

  • Neuroprotective Effects : A study focused on group III metabotropic glutamate receptors (mGluRs) indicated that activation of these receptors could reduce excitotoxicity, a common pathway in neurodegeneration. While the specific role of this compound was not directly tested, the structural similarity to other mGluR modulators suggests potential for similar effects .
  • HCV Protease Inhibition : This compound has been identified as a key intermediate in the synthesis of inhibitors for the hepatitis C virus (HCV) protease, specifically targeting the NS3/NS4A serine protease complex. These inhibitors are crucial for developing antiviral therapies against HCV, highlighting the compound's significance in pharmaceutical applications .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Antiviral Properties : As mentioned, it serves as a precursor for synthesizing HCV protease inhibitors, suggesting antiviral potential.
  • Neuropharmacological Applications : The modulation of glutamate pathways indicates that derivatives of this compound could be explored for treating neurodegenerative diseases.

Properties

IUPAC Name

2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(2)7(8)3-5(7)4-9-6;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPENCBMBEJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC2CO1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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